molecular formula C16H13ClFN5O B14109152 N-(3-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide

N-(3-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14109152
M. Wt: 345.76 g/mol
InChI Key: CEYFYVHZTCDGIZ-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide: is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne, leading to the formation of the 1,2,3-triazole ring.

    Introduction of the Benzyl and Fluorophenyl Groups: These groups can be introduced through nucleophilic substitution reactions, where the triazole ring is functionalized with the desired substituents.

    Formation of the Carboxamide Group: This step involves the reaction of the triazole derivative with an appropriate amine to form the carboxamide group.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(3-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide can be used to study the effects of triazole derivatives on biological systems. It may serve as a lead compound for the development of new drugs.

Medicine: The compound has potential therapeutic applications, particularly in the development of antifungal, antibacterial, and anticancer agents. Its triazole ring is known to interact with various biological targets, making it a promising candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets in biological systems. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, contributing to its therapeutic effects.

Comparison with Similar Compounds

  • 1-(2-chlorobenzyl)-3-(3-fluorophenyl)urea
  • 1-(2-chlorobenzyl)-3-(2-fluorophenyl)urea
  • 1-(4-chlorobenzyl)-3-(3-fluorophenyl)urea

Comparison: Compared to these similar compounds, N-(3-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide has a unique triazole ring, which imparts distinct biological activities. The presence of the triazole ring enhances its ability to interact with biological targets, making it more effective in certain applications. Additionally, the specific arrangement of the chlorobenzyl and fluorophenyl groups contributes to its unique chemical properties and reactivity.

Properties

Molecular Formula

C16H13ClFN5O

Molecular Weight

345.76 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-5-(2-fluoroanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C16H13ClFN5O/c17-11-5-3-4-10(8-11)9-19-16(24)14-15(22-23-21-14)20-13-7-2-1-6-12(13)18/h1-8H,9H2,(H,19,24)(H2,20,21,22,23)

InChI Key

CEYFYVHZTCDGIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=NNN=C2C(=O)NCC3=CC(=CC=C3)Cl)F

Origin of Product

United States

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